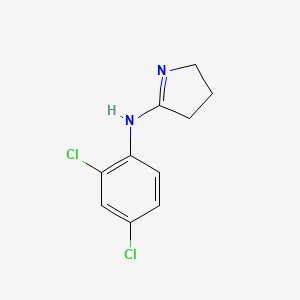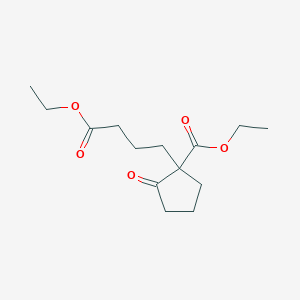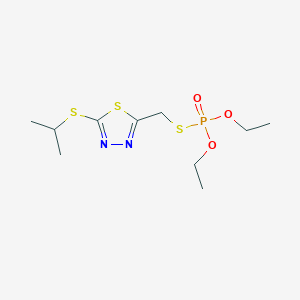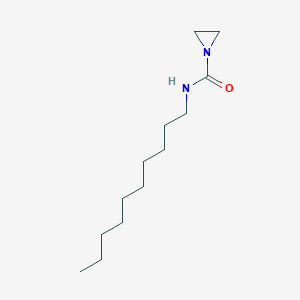
N-Decylaziridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decylaziridine-1-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis. This compound, in particular, features a decyl chain attached to the nitrogen atom, which can influence its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Decylaziridine-1-carboxamide typically involves the reaction of aziridine with a decylamine derivative. One common method is the amidation of aziridine with decylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-Decylaziridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-decylaziridine-1-carboxylic acid using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can yield N-decylaziridine-1-methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: N-decylaziridine-1-carboxylic acid.
Reduction: N-decylaziridine-1-methanol.
Substitution: Various substituted aziridine derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Decylaziridine-1-carboxamide involves its interaction with biological molecules through its reactive aziridine ring. The ring strain and electrophilicity of the aziridine moiety allow it to form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects. The decyl chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
N-Decylaziridine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
N-Decylaziridine-1-methanol: Similar structure but with a hydroxyl group instead of a carboxamide.
N-Decylaziridine-1-thiol: Similar structure but with a thiol group instead of a carboxamide
Uniqueness: N-Decylaziridine-1-carboxamide is unique due to its specific combination of the aziridine ring and the decyl chain, which imparts distinct physical and chemical properties. Its reactivity and potential biological activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
41452-37-3 |
|---|---|
Molecular Formula |
C13H26N2O |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
N-decylaziridine-1-carboxamide |
InChI |
InChI=1S/C13H26N2O/c1-2-3-4-5-6-7-8-9-10-14-13(16)15-11-12-15/h2-12H2,1H3,(H,14,16) |
InChI Key |
MOUGVUSJDJLPIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)N1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


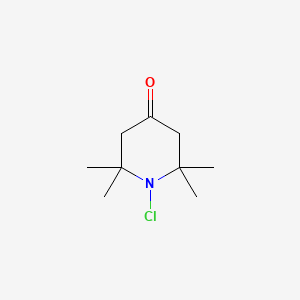
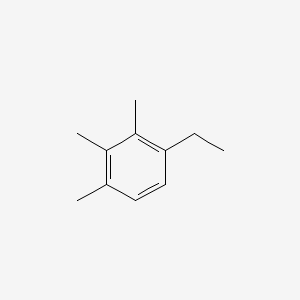
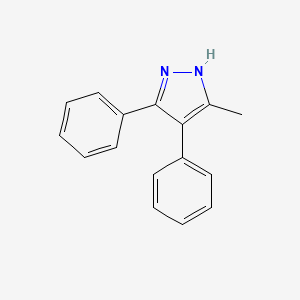
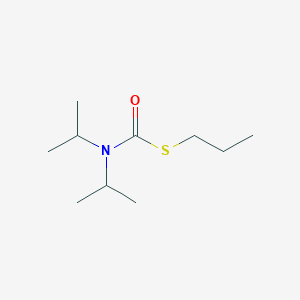
![3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14658377.png)

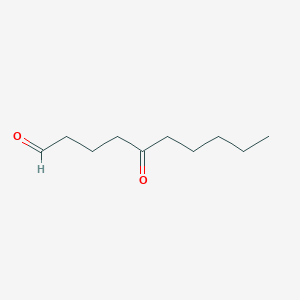
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)


